

# "Anticancer agent 171" chemical structure and synthesis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Anticancer agent 171*

Cat. No.: *B12376354*

[Get Quote](#)

## Technical Guide: Anticancer Agent 171 (Compound 35)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Anticancer Agent 171**, also identified as Compound 35, is a novel small molecule inhibitor targeting the  $\beta$ -catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction.[1][2][3] Aberrant activation of the Wnt/ $\beta$ -catenin signaling pathway is a critical driver in the development and progression of numerous cancers, making it a key target for therapeutic intervention.[3][4] **Anticancer Agent 171** represents a promising therapeutic strategy by disrupting this oncogenic signaling cascade. This document provides a comprehensive overview of its chemical properties, biological activity, and mechanism of action.

## Chemical Structure and Properties

**Anticancer Agent 171** is a 1-phenylpiperidine urea-containing derivative.

| Property          | Value        | Reference |
|-------------------|--------------|-----------|
| Molecular Formula | C35H45N7O5   |           |
| Molecular Weight  | 643.78 g/mol |           |
| CAS Number        | 3003004-76-7 |           |

## Biological Activity and Quantitative Data

**Anticancer Agent 171** has demonstrated potent and selective inhibitory activity against the  $\beta$ -catenin/BCL9 interaction and downstream cellular processes.

| Assay                                | Target/Cell Line | IC50 / Kd          | Reference |
|--------------------------------------|------------------|--------------------|-----------|
| $\beta$ -catenin/BCL9 Interaction    | -                | IC50: 1.61 $\mu$ M |           |
| Binding Affinity to $\beta$ -catenin | $\beta$ -catenin | Kd: 0.63 $\mu$ M   |           |
| Gene Expression of axin2             | -                | IC50: 0.84 $\mu$ M |           |
| Cell Viability                       | HCT116           | IC50: 4.39 $\mu$ M |           |

## Mechanism of Action: Wnt/ $\beta$ -catenin Signaling Pathway

The canonical Wnt signaling pathway plays a crucial role in cell fate determination, proliferation, and migration. In the absence of a Wnt signal,  $\beta$ -catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. Upon Wnt ligand binding to its receptor, this destruction complex is inactivated, allowing  $\beta$ -catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus,  $\beta$ -catenin forms a complex with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors and co-activators, such as BCL9, to initiate the transcription of target genes involved in cell proliferation and survival.

**Anticancer Agent 171** exerts its effect by directly inhibiting the interaction between  $\beta$ -catenin and BCL9. This disruption prevents the formation of the active transcriptional complex, thereby suppressing the expression of Wnt target genes and inhibiting the growth of cancer cells.





[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Discovery of Novel 1-Phenylpiperidine Urea-Containing Derivatives Inhibiting β-Catenin/BCL9 Interaction and Exerting Antitumor Efficacy through the Activation of Antigen Presentation of cDC1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel β-catenin/BCL9 complex inhibitor blocks oncogenic Wnt signaling and disrupts cholesterol homeostasis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["Anticancer agent 171" chemical structure and synthesis]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b12376354#anticancer-agent-171-chemical-structure-and-synthesis>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)